molecular formula C21H23NO3 B11150539 4-[(2-ethylpiperidin-1-yl)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one

4-[(2-ethylpiperidin-1-yl)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one

Cat. No.: B11150539
M. Wt: 337.4 g/mol
InChI Key: DLZWDJYQYWBOLU-UHFFFAOYSA-N
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Description

4-[(2-ethylpiperidin-1-yl)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one is a synthetic organic compound with a complex structure that includes a benzo[c]chromen-6-one core, a hydroxy group, and a 2-ethylpiperidin-1-ylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-ethylpiperidin-1-yl)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one typically involves multiple steps:

    Formation of the Benzo[c]chromen-6-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxy Group: The hydroxy group at the 3-position can be introduced via selective hydroxylation reactions.

    Attachment of the 2-ethylpiperidin-1-ylmethyl Group: This step involves the alkylation of the benzo[c]chromen-6-one core with a 2-ethylpiperidin-1-ylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The benzo[c]chromen-6-one core can be reduced to form dihydro derivatives.

    Substitution: The 2-ethylpiperidin-1-ylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-[(2-ethylpiperidin-1-yl)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its potential as a ligand for various receptors or enzymes can be explored.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structural features suggest potential activity against various biological targets, including enzymes and receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of 4-[(2-ethylpiperidin-1-yl)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors. The hydroxy group and the benzo[c]chromen-6-one core could facilitate binding to these targets, while the 2-ethylpiperidin-1-ylmethyl group may enhance the compound’s affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-methylpiperidin-1-yl)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one
  • 4-[(2-ethylpiperidin-1-yl)methyl]-3-methoxy-6H-benzo[c]chromen-6-one
  • 4-[(2-ethylpiperidin-1-yl)methyl]-3-hydroxy-6H-benzo[c]chromen-5-one

Uniqueness

4-[(2-ethylpiperidin-1-yl)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one is unique due to the specific combination of its functional groups and the overall structure. The presence of the hydroxy group at the 3-position and the 2-ethylpiperidin-1-ylmethyl substituent at the 4-position distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.

Properties

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

IUPAC Name

4-[(2-ethylpiperidin-1-yl)methyl]-3-hydroxybenzo[c]chromen-6-one

InChI

InChI=1S/C21H23NO3/c1-2-14-7-5-6-12-22(14)13-18-19(23)11-10-16-15-8-3-4-9-17(15)21(24)25-20(16)18/h3-4,8-11,14,23H,2,5-7,12-13H2,1H3

InChI Key

DLZWDJYQYWBOLU-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1CC2=C(C=CC3=C2OC(=O)C4=CC=CC=C34)O

Origin of Product

United States

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